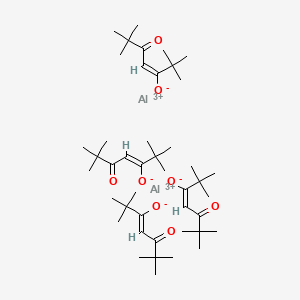

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum

Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum (Al(TMHD)₃) is a metal-organic complex with the formula C₃₃H₅₇AlO₆ and molecular weight 576.80 g/mol. It appears as a white crystalline solid with a melting point of 255–258°C and sublimes at 150°C under reduced pressure (0.01 mm Hg) . The compound is primarily used in research settings, including materials science and catalysis, due to its thermal stability and volatility . Its CAS number is 14319-08-5, and commercial samples typically have a purity of 98–99% .

Properties

IUPAC Name |

dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H20O2.2Al/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h4*7,12H,1-6H3;;/q;;;;2*+3/p-4/b2*8-7+;2*8-7-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXYVNUVSGMQCJ-LWYLHWECSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H76Al2O8+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ligand Exchange Reaction with Aluminum Salts

The most common synthesis involves reacting aluminum chloride (AlCl₃) with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in a stoichiometric 1:3 ratio. The reaction proceeds via ligand exchange in anhydrous ethanol under inert atmosphere (e.g., nitrogen) to prevent hydrolysis.

Key parameters:

-

Solvent : Ethanol, tetrahydrofuran (THF), or methanol.

-

Temperature : Reflux (78°C for ethanol).

-

pH Adjustment : Ammonia or triethylamine added dropwise to deprotonate H-TMHD (pKa ~8.5).

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Molar Ratio (Al:TMHD) | 1:3.2 | Maximizes ligand coordination |

| Reaction Time | 6–8 hours | >90% conversion |

| Solvent Polarity | Ethanol (ε = 24.3) | Enhances solubility |

Alternative Metal Precursors

Aluminum nitrate (Al(NO₃)₃·9H₂O) and aluminum isopropoxide (Al(OiPr)₃) are less common due to side reactions but offer advantages in specific applications:

-

Al(NO₃)₃ : Requires rigorous drying to avoid hydrated species.

-

Al(OiPr)₃ : Generates volatile byproducts (e.g., isopropanol), simplifying purification.

Purification and Isolation Techniques

Recrystallization

Crude Al(TMHD)₃ is purified via recrystallization from non-polar solvents:

Sublimation

High-purity Al(TMHD)₃ (>99.9%) is obtained by sublimation under reduced pressure:

-

Advantage : Removes non-volatile impurities (e.g., unreacted AlCl₃).

Characterization and Quality Control

Spectroscopic Analysis

Thermal Stability

-

TGA : Decomposition initiates at 264°C, aligning with melting point data.

-

DSC : Endothermic peak at 265°C corresponds to phase transition.

| Technique | Key Finding | Source |

|---|---|---|

| Elemental Analysis | C: 68.7%, H: 9.9%, Al: 4.7% | |

| XRD | Monoclinic crystal system (P2₁/c) |

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale reactors (e.g., microfluidic systems) reduce reaction time to 2 hours via enhanced mass transfer.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various types of chemical reactions, including:

Oxidation: The aluminum centers can be oxidized to form aluminum oxides.

Reduction: The compound can be reduced under specific conditions to yield aluminum hydrides.

Substitution: Ligand exchange reactions can occur, where the hept-3-en-3-olate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce aluminum hydrides.

Scientific Research Applications

Catalysis

Al(TMHD)₃ serves as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates. It is particularly effective in:

- Polymerization Reactions : Used in the production of polymers through coordination polymerization techniques.

- Metal-Organic Chemical Vapor Deposition (MOCVD) : Acts as a precursor for depositing aluminum-containing thin films on substrates, which is crucial in semiconductor manufacturing .

Thin Film Deposition

This compound is widely employed in the fabrication of thin films for electronic and optoelectronic devices. Its applications include:

- LED Manufacturing : Utilized in the production of aluminum gallium nitride (AlGaN) layers essential for blue and ultraviolet LEDs.

- Solar Cells : Functions as a precursor for aluminum oxide layers in photovoltaic cells to enhance efficiency .

Protective Coatings

The compound is also used to create functional coatings that provide thermal and chemical resistance. These coatings are applied in:

- Aerospace Components : Enhancing durability and performance under extreme conditions.

- Electronics : Protecting sensitive components from environmental factors .

Case Study 1: Semiconductor Manufacturing

In a recent study on semiconductor fabrication, Al(TMHD)₃ was used as a precursor for the deposition of aluminum oxide layers via atomic layer deposition (ALD). The results demonstrated improved uniformity and conformality of the films compared to traditional methods. The study highlighted the compound's effectiveness in achieving high-quality thin films essential for advanced electronic devices .

| Property | Value |

|---|---|

| Thickness | 10 nm |

| Deposition Rate | 0.5 Å/cycle |

| Uniformity | ±1% |

Case Study 2: Catalytic Applications

A research project investigated the use of Al(TMHD)₃ in catalytic processes for the synthesis of complex organic compounds. The findings indicated that the compound significantly increased reaction rates and yields compared to non-catalyzed reactions. This application underscores its potential as a catalyst in organic synthesis .

| Reaction Type | Yield (%) | Time (hours) |

|---|---|---|

| Aldol Condensation | 85 | 2 |

| Diels-Alder Reaction | 90 | 3 |

Mechanism of Action

The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum involves the coordination of the aluminum centers with the hept-3-en-3-olate ligands. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The aluminum centers can interact with other molecules through Lewis acid-base interactions, facilitating catalytic processes and ligand exchange reactions.

Comparison with Similar Compounds

Structural and Physical Properties

The TMHD ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) forms stable complexes with various metals. Key comparisons include:

Key Observations :

- Thermal Stability : Al(TMHD)₃ exhibits superior thermal stability compared to lanthanide analogs like Ho(TMHD)₃, which melts at 179–183°C . Its sublimation temperature (150°C) makes it suitable for chemical vapor deposition (CVD) applications .

- Molecular Weight : Lanthanide complexes (e.g., Ho, Eu) have higher molecular weights due to their larger atomic radii, whereas transition metal complexes (e.g., Bi, In) vary based on metal density .

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum (also known as Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) or Al(TMHD)₃) is a coordination compound with significant biological activity. It has garnered attention in various fields including chemistry, biology, and medicine due to its unique properties and potential applications.

- Molecular Formula : C₃₃H₆₃AlO₆

- Molecular Weight : 576.78 g/mol

- CAS Number : 14319-08-5

- Appearance : White powder or crystals

- Melting Point : 264-267 °C

- Purity : 98.5%+

The compound consists of aluminum coordinated with three bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This configuration contributes to its stability and reactivity in various chemical environments.

This compound exhibits biological activity primarily through its ability to coordinate with various biomolecules. The aluminum center acts as a Lewis acid, facilitating interactions with substrates and influencing biochemical pathways.

Key Mechanisms:

- Coordination Chemistry : The compound can form stable complexes with proteins and nucleic acids.

- Catalytic Activity : It can act as a catalyst in biochemical reactions, enhancing reaction rates and selectivity.

- Metal Ion Interaction : The aluminum ion may influence cellular processes through interactions with metal-binding sites in enzymes.

Research Findings

Recent studies have explored the biological implications of Al(TMHD)₃ in various contexts:

- Drug Delivery Systems : Research indicates that aluminum complexes can be utilized in drug delivery due to their ability to encapsulate therapeutic agents and enhance bioavailability .

- Antioxidant Properties : Some studies suggest that aluminum complexes may exhibit antioxidant properties, potentially protecting cells from oxidative stress .

- Toxicological Studies : Investigations into the toxicity of aluminum compounds have raised concerns regarding their impact on human health and the environment. Studies highlight the need for careful assessment of exposure levels .

Case Studies

- Biochemical Interactions :

- Cellular Uptake Studies :

Comparative Analysis

To better understand the biological activity of this compound compared to other similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | C₃₃H₆₃AlO₆ | Coordination with biomolecules; potential antioxidant | Drug delivery; catalytic applications |

| Aluminum acetylacetonate | C₁₁H₁₁AlO₄ | Catalytic activity; coordination chemistry | Synthesis of organic compounds |

| Tris(acetylacetonato)aluminum | C₁₂H₁₈AlO₆ | Similar catalytic properties; less bulky ligands | Material science applications |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Al(TMHD)₃, and how do reaction conditions influence purity and yield?

- Methodological Answer : Al(TMHD)₃ is typically synthesized via ligand exchange reactions between aluminum salts (e.g., AlCl₃) and the β-diketone ligand (TMHDH) in anhydrous solvents like toluene or THF. Key parameters include:

- Molar ratio : A 1:3 stoichiometry of Al³⁺ to ligand ensures complete chelation.

- Temperature : Reactions are conducted under reflux (110–120°C) for 12–24 hours.

- Purification : Vacuum sublimation (150°C at 0.01 mmHg) removes unreacted ligands and byproducts .

- Validation : Monitor reaction progress via FT-IR for ligand coordination (C=O stretch at ~1600 cm⁻¹) and elemental analysis for Al content.

Q. Which characterization techniques are critical for confirming the structural integrity of Al(TMHD)₃?

- Methodological Answer :

- Single-crystal XRD : Resolves the octahedral coordination geometry of Al³⁺ with three bidentate TMHD⁻ ligands .

- Thermogravimetric Analysis (TGA) : Confirms thermal stability (decomposition >400°C) and sublimation behavior (150°C/0.01 mmHg) .

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ verify ligand proton environments (e.g., methyl groups at δ 1.2–1.5 ppm).

- Mass Spectrometry : ESI-MS detects the molecular ion peak [M]⁺ at m/z 576.80 .

Q. What safety protocols are essential when handling Al(TMHD)₃ in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for sublimation due to fine particulate release.

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage : Inert atmosphere (argon) at room temperature to prevent ligand hydrolysis .

- Spill Management : Collect solid residues with non-reactive tools; avoid water-based cleanup to prevent exothermic reactions.

Advanced Research Questions

Q. How can researchers optimize experimental designs to study Al(TMHD)₃’s catalytic or thin-film deposition properties?

- Methodological Answer :

- Factorial Design : Vary parameters like precursor concentration, substrate temperature, and carrier gas flow rate in CVD/MOCVD setups to map deposition kinetics. For example:

| Parameter | Range Tested | Response Variable |

|---|---|---|

| Temperature | 200–400°C | Film thickness (nm) |

| Pressure | 10⁻³–10⁻⁵ Torr | Crystallinity (XRD FWHM) |

| Ligand ratio | 1:2 to 1:4 (Al:TMHD) | Impurity content (EDS) |

- Response Surface Methodology (RSM) : Identify interactions between variables to maximize film uniformity .

Q. How do theoretical frameworks (e.g., DFT calculations) enhance understanding of Al(TMHD)₃’s electronic structure and reactivity?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) predict:

- HOMO-LUMO gaps (~3.5 eV) to explain redox stability.

- Charge distribution on Al centers for ligand-exchange kinetics.

- Validation : Correlate computed vibrational spectra with experimental FT-IR/Raman data to refine force constants .

Q. What strategies resolve contradictions in reported thermal decomposition pathways of Al(TMHD)₃?

- Methodological Answer :

- Controlled Atmosphere Studies : Compare TGA-MS data under N₂ vs. O₂ to differentiate ligand pyrolysis (CO₂ release) vs. oxidation (Al₂O₃ formation).

- In Situ XRD : Monitor phase changes during heating (25–500°C) to detect intermediate species (e.g., AlO(OH)) .

- Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional methods to calculate activation energies for decomposition steps.

Q. How does Al(TMHD)₃ interact with atmospheric pollutants in environmental chemistry studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.